![molecular formula C8H9N3O B2501581 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one CAS No. 894852-27-8](/img/structure/B2501581.png)
1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one
Descripción general
Descripción
“1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” is a chemical compound with the CAS Number: 894852-27-8 . It has a molecular weight of 163.18 . The IUPAC name for this compound is 1,2,4,5-tetrahydro-3H-pyrido[2,3-e][1,4]diazepin-3-one .
Molecular Structure Analysis
The Inchi Code for “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” is 1S/C8H9N3O/c12-7-5-11-8-6(4-10-7)2-1-3-9-8/h1-3H,4-5H2,(H,9,11)(H,10,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the resources .Aplicaciones Científicas De Investigación
Pharmaceutical Chemistry
Benzodiazepines, which share a similar structure with “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one”, are considered to be the core of an essential class of pharmaceutically active analogues . Their synthesis is of high value in the field of medicinal and pharmaceutical chemistry .
Antimicrobial Applications
1,4-Benzodiazepines, a related compound, are used as antimicrobials . This suggests potential antimicrobial applications for “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one”.
3. Treatment of Alcohol Withdrawal Syndrome (AWS) 1,4-Benzodiazepines are used in the treatment of alcohol withdrawal syndrome (AWS) . This indicates that “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” could potentially be used in similar applications.
Endothelin Antagonist
1,4-Benzodiazepines are used as endothelin antagonists . This suggests that “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” could have similar applications.
Hypnotics and Anxiolytics
1,4-Benzodiazepines are used as hypnotics and anxiolytics . This suggests potential applications for “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” in these areas.
Anticonvulsants and Muscle Relaxants
1,4-Benzodiazepines are used as anticonvulsants and muscle relaxants . This indicates that “1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one” could potentially be used in similar applications.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,2,4,5-tetrahydropyrido[2,3-e][1,4]diazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-7-5-11-8-6(4-10-7)2-1-3-9-8/h1-3H,4-5H2,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWFRJPQCMSYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NCC(=O)N1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/no-structure.png)

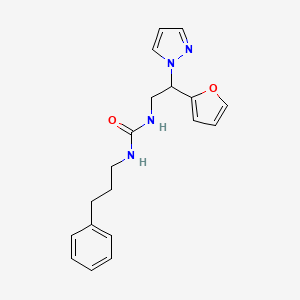
![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)
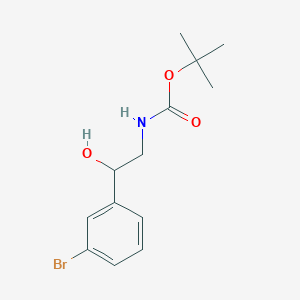
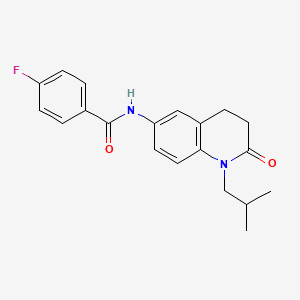
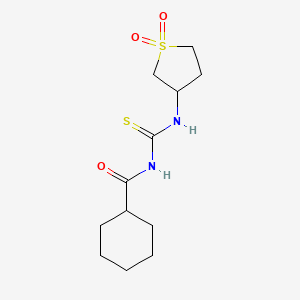
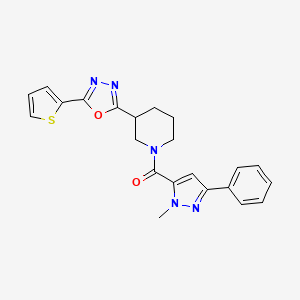
![N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2501512.png)

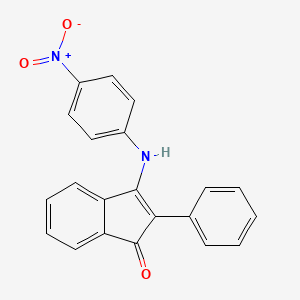
![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2501515.png)
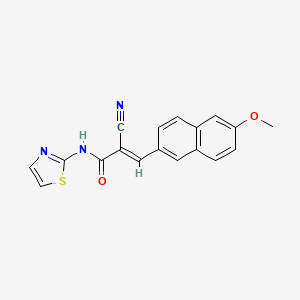
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2501520.png)